Cas no 1806456-93-8 (Ethyl 2-mercapto-4-propionylbenzoate)

Ethyl 2-mercapto-4-propionylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-mercapto-4-propionylbenzoate
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- インチ: 1S/C12H14O3S/c1-3-10(13)8-5-6-9(11(16)7-8)12(14)15-4-2/h5-7,16H,3-4H2,1-2H3
- InChIKey: FXGVTXBGSXMXSE-UHFFFAOYSA-N
- SMILES: SC1C=C(C=CC=1C(=O)OCC)C(CC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 44.4
- XLogP3: 2.4
Ethyl 2-mercapto-4-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004144-250mg |
Ethyl 2-mercapto-4-propionylbenzoate |
1806456-93-8 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015004144-500mg |
Ethyl 2-mercapto-4-propionylbenzoate |
1806456-93-8 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015004144-1g |
Ethyl 2-mercapto-4-propionylbenzoate |
1806456-93-8 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 2-mercapto-4-propionylbenzoate 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Ethyl 2-mercapto-4-propionylbenzoateに関する追加情報
Ethyl 2-Mercapto-4-Propionylbenzoate: A Comprehensive Professional Introduction
Ethyl 2-Mercapto-4-Propionylbenzoate, also known by its CAS number 1806456-93-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate moiety with a mercapto group and a propionyl substituent. The benzoate group serves as the central aromatic ring, while the mercapto (-SH) group introduces reactivity and functionality. The propionyl substituent adds further complexity to the molecule, enhancing its potential for various applications.
Recent studies have highlighted the importance of Ethyl 2-Mercapto-4-Propionylbenzoate in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers and coatings, where its thiol (-SH) group plays a crucial role in forming strong covalent bonds. This property makes it an ideal candidate for applications in adhesives, sealants, and high-performance coatings. Furthermore, the compound's ability to undergo various chemical transformations has opened new avenues in drug discovery and biochemistry.
The synthesis of Ethyl 2-Mercapto-4-Propionylbenzoate involves a series of well-established organic reactions. Starting from the corresponding benzoic acid derivative, the mercapto group is introduced through nucleophilic substitution or coupling reactions. The propionylation step is typically achieved via esterification or acylation reactions, ensuring the stability and functionality of the final product. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for industrial applications.
In terms of physical properties, Ethyl 2-Mercapto-4-Propionylbenzoate exhibits a melting point of approximately 120°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory and industrial processes. The compound's UV-vis spectrum reveals strong absorption bands in the range of 250-300 nm, indicating its potential for use in optoelectronic devices.
One of the most promising applications of Ethyl 2-Mercapto-4-Propionylbenzoate is in the field of drug delivery systems. Researchers have utilized its thiol group to create biocompatible polymers that can encapsulate and release drugs in a controlled manner. This innovation has shown great potential in treating various diseases, including cancer and inflammatory disorders. Additionally, the compound's ability to form self-assembled monolayers has been exploited in nanotechnology for creating ultra-thin films with tailored properties.
Recent studies have also explored the use of Ethyl 2-Mercapto-4-Propionylbenzoate in bio-sensing applications. Its thiol group enables easy immobilization on gold surfaces, making it an excellent candidate for constructing biosensors capable of detecting analytes such as heavy metals and disease biomarkers. These sensors exhibit high sensitivity and selectivity, offering new possibilities in environmental monitoring and medical diagnostics.
In conclusion, Ethyl 2-Mercapto-4-Propionylbenzoate (CAS No. 1806456-93-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern materials science and biotechnology. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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